![molecular formula C8H7BrN2 B12430621 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile](/img/structure/B12430621.png)
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile
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Overview
Description
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile typically involves the bromination of 5-methyl-2-pyridineacetonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Oxidation: Potassium permanganate (KMnO4) can be used for the oxidation of methyl groups to carboxylic acids.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 2-(4-Bromo-5-methylpyridin-2-yl)ethylamine.
Oxidation: 2-(4-Bromo-5-methylpyridin-2-yl)acetic acid.
Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
One of the primary applications of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is its role as a precursor in the synthesis of novel pyridine derivatives. A study highlighted the use of palladium-catalyzed Suzuki cross-coupling reactions to produce a series of pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, demonstrating moderate to good yields . The synthesized compounds exhibited potential as anti-thrombolytic agents, with varying activities influenced by substituents on the aryl group. For instance, certain derivatives showed significant inhibition of clot formation in human blood, indicating their potential therapeutic applications in cardiovascular diseases.
Research indicates that this compound and its derivatives possess various biological activities:
- Antibacterial Activity : Compounds derived from this structure have shown promising antibacterial properties against strains such as E. coli. The presence of specific functional groups significantly influences their efficacy, with some derivatives achieving over 90% inhibition in biofilm formation .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against cancer cell lines. Certain derivatives displayed high cytotoxicity, suggesting their potential as anti-cancer agents .
- Chiral Dopants for Liquid Crystals : The dipole moment measurements of synthesized pyridine derivatives indicate their suitability as chiral dopants in liquid crystal applications, which is crucial for the development of advanced display technologies .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction mechanisms of this compound derivatives with biological targets. For example, docking analyses revealed that specific derivatives interact favorably with key amino acid residues in target proteins, enhancing their potential as drug candidates . This computational approach aids in predicting the biological activity and optimizing the structure for improved efficacy.
Summary of Key Findings
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The bromine and nitrile groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-4-methylpyridin-2-yl)acetonitrile: A closely related compound with similar chemical properties.
2-(4-Chloro-5-methylpyridin-2-yl)acetonitrile: Another derivative with a chlorine atom instead of bromine.
2-(4-Bromo-3-methylpyridin-2-yl)acetonitrile: A positional isomer with the methyl group at a different position.
Uniqueness
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring.
Biological Activity
2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile is a chemical compound characterized by a pyridine ring substituted with a bromine atom and a methyl group, along with an acetonitrile functional group. Its molecular formula is C8H7BrN2, and it has a molecular weight of approximately 211.06 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The unique structure of this compound influences its reactivity and interaction with biological targets. The presence of the bromine atom and the methyl group on the pyridine ring enhances its ability to form complexes with various biomolecules, making it a candidate for therapeutic applications.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as ligands for receptors involved in neurological conditions. For instance, derivatives of pyridine compounds have been explored for their ability to interact with the GABA_A receptor, which is crucial in treating anxiety, epilepsy, and insomnia.
Table 1: Summary of Biological Activities of Pyridine Derivatives
Cytotoxicity Studies
Cytotoxicity assessments have shown that certain pyridine derivatives can exhibit varying degrees of cytotoxic effects on cancer cell lines. For example, studies have demonstrated that modifications in the substituents on the pyridine ring significantly affect the cytotoxic activity against specific cancer cells .
Table 2: Cytotoxic Effects of Pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HT-22 (neuronal) | <10 | |
Compound B | CLL cell lines | <10 | |
Compound C | Burkitt’s lymphoma cells | <10 |
Case Study 1: GSK-3β Inhibition
A study evaluated the inhibitory activity of various pyridine derivatives on GSK-3β, an important enzyme in several diseases, including cancer and neurodegenerative disorders. The compound exhibited an IC50 value of 8 nM, indicating potent inhibition .
Case Study 2: Anti-Bacterial Activity
Another investigation focused on the anti-bacterial properties of pyridine derivatives against E. coli. The results indicated that certain compounds displayed significant biofilm inhibition, suggesting their potential as therapeutic agents against bacterial infections .
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-11-7(2-3-10)4-8(6)9/h4-5H,2H2,1H3 |
InChI Key |
VQPIHPILZJESFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CC#N)Br |
Origin of Product |
United States |
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